(3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-11-5-9(13)2-1-8(11)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGALSLGLBJYCJ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Pyrrolidinone
A widely adopted method involves the hydrogenation of 3-keto-pyrrolidine precursors using ruthenium-BINAP complexes. For example:
This method ensures high enantiomeric excess (ee) but requires anhydrous conditions and specialized catalysts.
Enzymatic Resolution of Racemic Alcohols
Lipase-mediated kinetic resolution using vinyl acetate as an acyl donor provides an alternative route:
| Substrate | Enzyme | Conversion (%) | ee (%) |
|---|---|---|---|
| rac-Pyrrolidin-3-ol | CAL-B | 45 | >99 (R) |
| rac-Pyrrolidin-3-ol | PSL | 49 | >99 (S) |
Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving the desired (R)-alcohol unreacted.
Synthesis of 2-Bromo-4-fluorobenzyl Bromide
Halogenation via Directed Ortho-Metalation
A three-step sequence starting from 4-fluorotoluene:
-
Lithiation :
-
Bromination :
-
Benzylic Bromination :
Alkylation of Pyrrolidin-3-ol with 2-Bromo-4-fluorobenzyl Bromide
SN2 Displacement Under Phase-Transfer Conditions
Optimal results are achieved using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst:
| Parameter | Value |
|---|---|
| Solvent | Toluene/H₂O (2:1) |
| Base | KOH (3 eq) |
| Temperature | 60°C |
| Time | 12 h |
| Yield | 82% |
| ee Retention | 98% |
The reaction proceeds via:
where Ar = 2-bromo-4-fluorophenyl.
Purification and Characterization
Crystallization-Induced Diastereomer Resolution
The crude product is treated with dibenzoyl-L-tartaric acid in ethanol to form diastereomeric salts:
| Solvent | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol | 65 | 99.5 |
| Acetone | 58 | 99.2 |
X-ray diffraction confirms the absolute configuration, showing characteristic bond angles of 112.3° for C3–O–H.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.42 (dd, J = 8.4, 2.1 Hz, 1H), 7.21–7.15 (m, 2H), 4.12 (s, 2H), 3.81–3.75 (m, 1H), 3.02 (dd, J = 9.8, 6.3 Hz, 1H)
-
HPLC : Chiralcel OD-H column, 95:5 hexane/i-PrOH, t_R = 12.7 min
Industrial-Scale Optimization
Continuous Flow Synthesis
A microreactor system enhances reaction efficiency:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Time | 12 h | 22 min |
| Yield | 82% | 85% |
| Solvent Use | 15 L/kg | 5 L/kg |
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : 23.4 (traditional) vs. 8.7 (optimized)
-
E-Factor : 18.6 → 6.3
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of analogs.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
The major products depend on the specific reactions:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, (3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol serves as a critical building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various organic transformations, including:
- Reagent in Organic Synthesis : Utilized in the formation of diverse chemical entities.
- Intermediate in Drug Development : Acts as an intermediate in synthesizing pharmaceutical compounds.
Biology
The compound has been investigated for its potential biological activities:
- Enzyme Inhibition : Studies have shown that it may inhibit specific enzymes, which can be pivotal in drug design.
- Receptor Binding : Its interaction with biological receptors has been explored, revealing insights into its mechanism of action.
Medicine
Research indicates that this compound could have therapeutic applications:
- Potential Drug Candidate : It has been studied for its efficacy in treating various diseases, particularly those involving enzyme dysregulation.
Table 2: Applications Overview
| Application Area | Specific Uses |
|---|---|
| Chemistry | Building block for synthesis; organic reagent |
| Biology | Enzyme inhibition; receptor binding studies |
| Medicine | Potential therapeutic agent |
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry evaluated the enzyme inhibitory properties of this compound against specific targets involved in cancer metabolism. The results indicated significant inhibition rates, suggesting its potential as an anti-cancer agent.
Case Study 2: Receptor Interaction
Research conducted on the binding affinity of this compound to certain receptor sites revealed promising results. The findings indicated that it could modulate receptor activity, leading to potential applications in neuropharmacology.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological molecules. Its mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Research Findings and Implications
Halogen Effects : Bromine and fluorine in the target compound may enhance binding to halogen-bond-accepting residues in proteins, as seen in kinase inhibitors .
Chirality Matters : The 3R configuration is conserved in bioactive analogs (e.g., Vernakalant), underscoring the need for enantioselective synthesis.
Synthetic Scalability : High-yield hydrogenation steps () suggest scalable routes for debenzylated analogs, but halogenated variants may require specialized protocols.
Biological Activity
(3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol is a compound belonging to the pyrrolidine class, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 274.13 g/mol. The compound features a pyrrolidine ring substituted with a 2-bromo-4-fluorobenzoyl group and a hydroxyl group at the 3-position.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrFNO |
| Molecular Weight | 274.13 g/mol |
| CAS Number | 1567858-14-3 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has demonstrated potential in:
- Enzyme Inhibition : It may inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation.
- Receptor Modulation : The compound can modulate receptor signaling pathways, potentially influencing physiological responses such as neurotransmission or hormone regulation.
Biological Activity
Research has indicated that this compound exhibits significant biological activities, including:
- Antitumor Activity : In vitro studies have shown that compounds with similar structures exhibit potent inhibitory effects on cancer cell lines. For instance, related pyrrolidine derivatives have demonstrated IC50 values in the nanomolar range against various tumor models .
- Antimicrobial Properties : Some studies suggest that pyrrolidine derivatives can act against bacterial strains, showing potential for development as antibacterial agents .
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, this compound may have implications in treating neurodegenerative diseases by modulating neurotransmitter systems .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of pyrrolidine derivatives similar to this compound. The results showed significant tumor growth inhibition in xenograft models, with treatment leading to a mean tumor growth inhibition (TGI) of over 80% in specific cancer types .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of related compounds found that they effectively inhibited key metabolic enzymes involved in cancer progression. The study highlighted the importance of structural modifications in enhancing inhibitory potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing (3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol?
- Methodology :
- Reductive Amination : React (R)-pyrrolidin-3-ol with 2-bromo-4-fluorobenzaldehyde under mild acidic conditions, followed by reduction with NaBH4 or NaBH3CN to form the secondary amine. Optimize solvent polarity (e.g., methanol or THF) to enhance yield .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Q. How can researchers verify the structural integrity and stereochemical purity of this compound?
- Analytical Techniques :
- NMR : Confirm the presence of the bromo-fluorophenyl group (¹H NMR: aromatic protons at δ 7.2–7.8 ppm; ¹⁹F NMR: signal at ~-110 ppm for para-fluorine) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]+ expected m/z: ~299.1 Da) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystalline forms are obtained) .
Q. What are the critical storage conditions to ensure compound stability?
- Recommendations : Store at -20°C under inert gas (argon) in amber vials to prevent degradation of the bromo-fluorophenyl group. Avoid prolonged exposure to light or moisture, which may hydrolyze the pyrrolidine ring .
Advanced Research Questions
Q. How can researchers address conflicting data in stereochemical assignments reported across studies?
- Resolution Strategy :
- Comparative Analysis : Cross-validate NMR coupling constants (e.g., J values for vicinal protons on the pyrrolidine ring) with computational models (DFT calculations) .
- Chiral Derivatization : Use Mosher’s acid to generate diastereomers and analyze via ¹H NMR .
Q. What experimental designs are optimal for evaluating the compound’s biological activity in neurological targets?
- Protocol :
- In Vitro Assays : Screen for dopamine receptor binding (D2/D3 subtypes) using radioligand displacement assays (IC50 determination). Use HEK293 cells expressing human receptors .
- Molecular Docking : Model interactions with receptor active sites (e.g., PDSP database) to prioritize targets for empirical testing .
Q. How can researchers mitigate batch-to-batch variability in synthesis?
- Quality Control Framework :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
